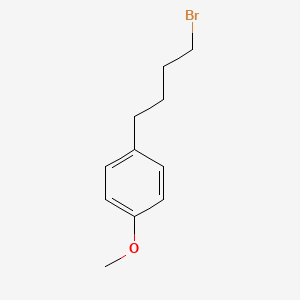
6-chloro-1-methylquinolin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1-methylquinolin-1-ium iodide, or 6-CMI, is a quinoline-based organoiodine compound used in a variety of scientific research applications. It is a colorless solid that has a melting point of 148-152 °C and a boiling point of 252-256 °C. 6-CMI is used in a variety of fields, including organic synthesis, biochemistry, and medicinal chemistry. It is also used in the synthesis of drugs and other bioactive compounds.
科学研究应用
6-CMI is used in a variety of scientific research applications, including organic synthesis, biochemistry, and medicinal chemistry. It is used in the synthesis of drugs and other bioactive compounds. It is also used in the synthesis of quinoline-based compounds, which are used in the treatment of various diseases, such as cancer, malaria, and HIV. 6-CMI has also been used in the synthesis of a variety of other compounds, including antioxidants, anti-inflammatory agents, and antimicrobial agents.
作用机制
6-CMI is an organoiodine compound, which means that it contains an iodine atom that is covalently bonded to an organic molecule. This iodine atom can be used to catalyze a variety of reactions, including the formation of carbon-carbon bonds. The iodine atom can also be used to activate a variety of other compounds, including amines, alcohols, and carboxylic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-CMI have not been extensively studied. However, it is known that 6-CMI can be used to activate a variety of compounds, which can then be used to synthesize drugs and other bioactive compounds. It is also known that 6-CMI can be used to catalyze the formation of carbon-carbon bonds.
实验室实验的优点和局限性
One of the advantages of using 6-CMI in lab experiments is that it is a relatively inexpensive and easily accessible reagent. It is also a relatively stable compound, meaning that it can be stored for long periods of time without degrading. However, 6-CMI is a toxic compound, and great care should be taken when handling it.
未来方向
Given the potential applications of 6-CMI, there are a number of possible future directions for research. These include further investigation into the biochemical and physiological effects of 6-CMI, as well as the development of new methods for synthesizing and activating compounds using 6-CMI. Additionally, research could be conducted into the use of 6-CMI in the synthesis of drugs and other bioactive compounds. Finally, further research could be conducted into the use of 6-CMI as a catalyst for the formation of carbon-carbon bonds.
合成方法
6-CMI is synthesized via a two-step reaction, starting with the reaction of 1-methylquinolin-1-ium iodide with thionyl chloride. The reaction of 1-methylquinolin-1-ium iodide with thionyl chloride yields 6-chloro-1-methylquinolin-1-ium iodide:
1-methylquinolin-1-ium iodide + thionyl chloride → 6-chloro-1-methylquinolin-1-ium iodide + SO2 + HCl
The second step involves the reaction of 6-chloro-1-methylquinolin-1-ium iodide with sodium hydroxide, which yields 6-CMI:
6-chloro-1-methylquinolin-1-ium iodide + NaOH → 6-CMI + NaCl
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-1-methylquinolin-1-ium iodide involves the reaction of 6-chloroquinoline with methyl iodide in the presence of a suitable base to form 6-chloro-1-methylquinoline. This intermediate is then quaternized with iodomethane to yield the final product, 6-chloro-1-methylquinolin-1-ium iodide.", "Starting Materials": [ "6-chloroquinoline", "methyl iodide", "suitable base", "iodomethane" ], "Reaction": [ "Step 1: 6-chloroquinoline is reacted with methyl iodide in the presence of a suitable base, such as potassium carbonate or sodium hydride, in an aprotic solvent, such as dimethylformamide or dimethyl sulfoxide, at elevated temperature to form 6-chloro-1-methylquinoline.", "Step 2: The intermediate 6-chloro-1-methylquinoline is then quaternized with iodomethane in an aprotic solvent, such as acetonitrile or dimethylformamide, at room temperature to yield 6-chloro-1-methylquinolin-1-ium iodide.", "Step 3: The product is isolated by filtration or precipitation and purified by recrystallization or chromatography." ] } | |
CAS 编号 |
32596-83-1 |
产品名称 |
6-chloro-1-methylquinolin-1-ium iodide |
分子式 |
C10H9ClIN |
分子量 |
305.5 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




